![molecular formula C40H49N4O9P B1148372 5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine CAS No. 134031-86-0](/img/structure/B1148372.png)

5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

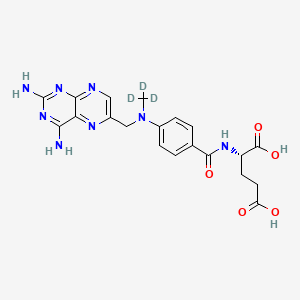

This compound is a sophisticated and multifunctional compound at the forefront of biomedical advancements . It has a molecular formula of C40H49N4O8P and a molecular weight of 744.81 .

Synthesis Analysis

The synthesis of this compound involves complex organic reactions. For instance, it can be synthesized from 2’-OMe-U Phosphoramidite for the incorporation of an (otherwise unmodified) reverse (5’ to 3’) dT nucleobase within an oligonucleotide .Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms and functional groups. It includes a phosphoramidite group, a thymidine group, and a dimethoxytrityl group .Chemical Reactions Analysis

This compound is a common amine nucleophile in organic synthesis . Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine .Physical and Chemical Properties Analysis

This compound has a storage temperature under inert gas (nitrogen or Argon) at 2-8°C and a pKa of 9.55±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen

Synthesis and Oligonucleotide Modification

This compound has been utilized as a building unit in the solid phase synthesis of oligonucleotides. For example, it was used in the stepwise solid phase synthesis of an immobilized decamer, demonstrating its utility in constructing modified oligonucleotide structures (Filippov et al., 1996). Additionally, it's been applied in the synthesis of oligodeoxynucleotides with specific modifications, such as the incorporation of pyrene residues (Korshun et al., 1992).

DNA and RNA Duplex Stability

The compound has been involved in the stabilization of DNA and RNA structures. For instance, its derivatives have been used to stabilize DNA three-way junctions and enhance the effect of intercalators, contributing to the understanding of nucleic acid structure and function (Khattab & Pedersen, 1998).

Novel Phosphate Protecting Group

The compound has been employed as a novel type of phosphate protecting group for oligonucleotide synthesis. This use has been significant in the development of new synthetic strategies for nucleic acids (Guzaev & Manoharan, 2001).

Wirkmechanismus

Target of Action

The primary target of the compound 5’-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)-thymidine is the dT nucleobase within an oligonucleotide . The compound is used for the incorporation of an otherwise unmodified reverse (5’ to 3’) dT nucleobase within an oligonucleotide .

Mode of Action

The compound interacts with its target, the dT nucleobase, by being incorporated into the oligonucleotide. This interaction results in the formation of a modified oligonucleotide sequence that contains the 2’-O-methyluridine modification .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA and RNA synthesis. The compound serves as a raw material for the introduction of a 2’-O-methyluridine modified oligonucleotide sequence .

Result of Action

The result of the compound’s action is the creation of a modified oligonucleotide sequence. This sequence contains the 2’-O-methyluridine modification, which can have various effects depending on the specific context and application .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy during oligonucleotide synthesis .

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine' involves the protection of the hydroxyl groups of thymidine, followed by the coupling of the protected thymidine with the phosphoramidite reagent. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "Thymidine", "4,4'-dimethoxytrityl chloride", "Diisopropylethylamine", "2-cyanoethoxy-N,N-diisopropylaminochlorophosphine", "Tetrazole" ], "Reaction": [ "Protection of the 5'-hydroxyl group of thymidine with 4,4'-dimethoxytrityl chloride in the presence of diisopropylethylamine", "Protection of the 3'-hydroxyl group of thymidine with TBDMS chloride in the presence of imidazole", "Coupling of the protected thymidine with 2-cyanoethoxy-N,N-diisopropylaminochlorophosphine in the presence of tetrazole", "Deprotection of the 4,4'-dimethoxytrityl and TBDMS protecting groups with acetic acid and tetrabutylammonium fluoride, respectively", "Purification of the final product by column chromatography" ] } | |

CAS-Nummer |

134031-86-0 |

Molekularformel |

C40H49N4O9P |

Molekulargewicht |

760.81 |

IUPAC-Name |

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile |

InChI |

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(47,50-23-11-22-41)51-26-36-35(24-37(52-36)43-25-29(5)38(45)42-39(43)46)53-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,54?/m0/s1 |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)

![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)